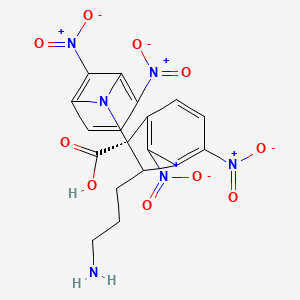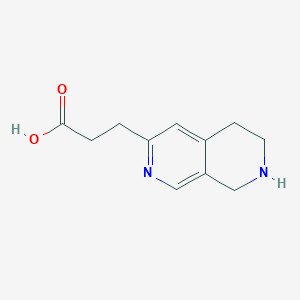
(E)-3-(3,5-dichloro-2-methylphenyl)prop-2-enoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-3-(3,5-dichloro-2-methylphenyl)prop-2-enoic acid is an organic compound characterized by the presence of a phenyl ring substituted with two chlorine atoms and a methyl group, along with a propenoic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(3,5-dichloro-2-methylphenyl)prop-2-enoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 3,5-dichloro-2-methylbenzaldehyde.
Knoevenagel Condensation: The aldehyde undergoes a Knoevenagel condensation reaction with malonic acid in the presence of a base such as piperidine. This reaction forms the this compound.
Reaction Conditions: The reaction is typically carried out in a solvent like ethanol under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.
化学反应分析
Types of Reactions
(E)-3-(3,5-dichloro-2-methylphenyl)prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the double bond into a single bond, forming saturated derivatives.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can facilitate substitution reactions.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of saturated derivatives.
Substitution: Formation of substituted phenyl derivatives.
科学研究应用
(E)-3-(3,5-dichloro-2-methylphenyl)prop-2-enoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (E)-3-(3,5-dichloro-2-methylphenyl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in biological processes.
Pathways: It may modulate signaling pathways related to inflammation, cell proliferation, or microbial growth.
相似化合物的比较
Similar Compounds
(E)-3-(3,5-dichloro-2-methylphenyl)prop-2-enal: Similar structure but with an aldehyde group instead of a carboxylic acid.
(E)-3-(3,5-dichloro-2-methylphenyl)prop-2-enone: Similar structure but with a ketone group instead of a carboxylic acid.
Uniqueness
(E)-3-(3,5-dichloro-2-methylphenyl)prop-2-enoic acid is unique due to its specific substitution pattern on the phenyl ring and the presence of a propenoic acid moiety, which imparts distinct chemical and biological properties.
属性
分子式 |
C10H8Cl2O2 |
|---|---|
分子量 |
231.07 g/mol |
IUPAC 名称 |
(E)-3-(3,5-dichloro-2-methylphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C10H8Cl2O2/c1-6-7(2-3-10(13)14)4-8(11)5-9(6)12/h2-5H,1H3,(H,13,14)/b3-2+ |
InChI 键 |
ROCYHHOQCGQXAJ-NSCUHMNNSA-N |
手性 SMILES |
CC1=C(C=C(C=C1Cl)Cl)/C=C/C(=O)O |
规范 SMILES |
CC1=C(C=C(C=C1Cl)Cl)C=CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



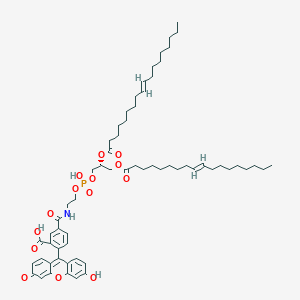
![3-[4-(Trifluoromethyl)-3-indolyl]propanoic Acid](/img/structure/B13728515.png)
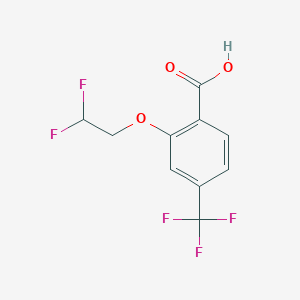


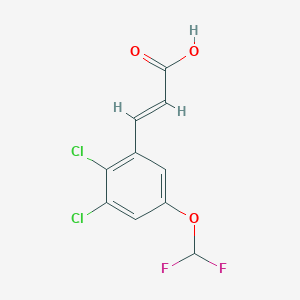
![5'-O-[(Diisopropylamino)-(2-cyanoethoxy)phosphinyl]-3'-O-(4,4'-dimethoxytrityl)thymidine](/img/structure/B13728565.png)
![(2R)-2-[(5-nitropyridin-2-yl)amino]-2-phenylethanol](/img/structure/B13728571.png)
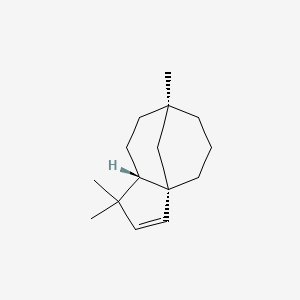
![2-[(4-Ethylphenyl)formamido]propanoic acid](/img/structure/B13728586.png)
![2-(6-Ethyl-thieno[2,3-d]pyrimidin-4-ylamino)-propionic acid](/img/structure/B13728592.png)
